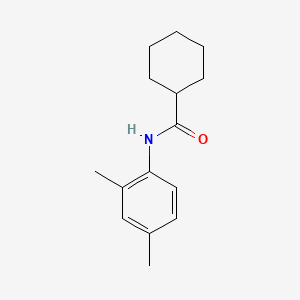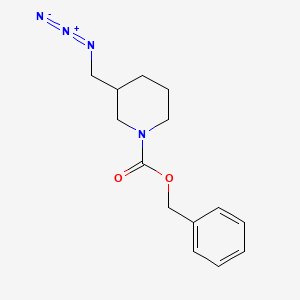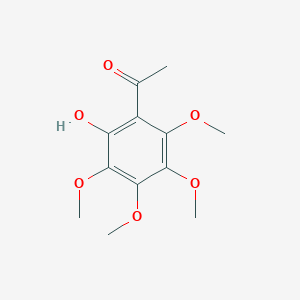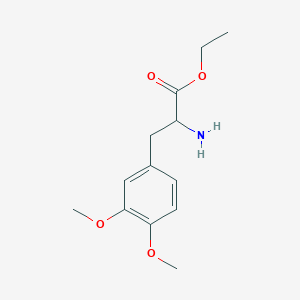
2-(2,3-Dimethylphenoxy)aniline
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound can be achieved from 2,3-dimethylphenol . Anilines, which include this compound, can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amine and a 2,3-dimethylphenoxy group.Chemical Reactions Analysis
Anilines, including this compound, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) through a nitration-reduction pathway .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.27 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Environmentally Friendly Synthesis
A notable application involves the environmentally benign synthesis of precursors to medical compounds. For instance, an eco-friendly synthesis of a precursor to Vortioxetine, a drug used for treating major depressive disorder (MDD), showcases the use of transition-metal-free methods. This synthesis is applicable on a large scale and emphasizes the importance of sustainable practices in chemical manufacturing (Zisopoulou et al., 2020).
Advanced Material Science
Research in material science has led to the development of fluorescent metal complexes. One study demonstrated the synthesis of fluorescent complexes using 2,6-dimethyl-4-(Bodipy-8-yl)aniline, which could be used in detecting hydrogen and as catalysts in ethene polymerization (Halter et al., 2019).
Environmental Bioremediation
In the field of environmental science, studies on the degradation of aniline compounds by bacterial strains highlight the potential for bioremediation. A particular strain, Delftia sp. AN3, has shown capability in using aniline or acetanilide as sole sources for carbon, nitrogen, and energy, demonstrating an effective approach to degrade pollutants in wastewater treatment plants (Liu et al., 2002).
Electrochemical Applications
In electrochemical applications, the synthesis and characterization of polyurethane cationomers with anil groups have been explored for their potential in creating fluorescent polymeric films. This research opens avenues for new materials with unique optical properties for technological applications (Buruianǎ et al., 2005).
Directed Evolution for Enhanced Bioremediation
The directed evolution of aniline dioxygenase for enhanced bioremediation capabilities showcases the intersection of biotechnology and environmental science. By increasing the activity of aniline dioxygenase, researchers aim to develop more effective biocatalysts for cleaning up aromatic amine pollutants (Ang et al., 2009).
Novel Polymers for Technological Applications
The development of poly(2,3-dimethylaniline)/polyaniline composites for potential applications in anti-static coatings or electronic devices is another example of the application of aniline derivatives in creating new materials with enhanced properties (Yan et al., 2015).
Safety and Hazards
The safety data sheet for 2,3-Dimethylaniline, which is structurally similar to 2-(2,3-Dimethylphenoxy)aniline, indicates that it may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . It is also noted to be toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYCULKQEAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297201 | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3169-78-6 | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3169-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)







![2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3124191.png)


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B3124219.png)
